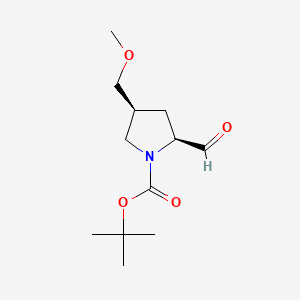

tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H21NO4 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-9(8-16-4)5-10(13)7-14/h7,9-10H,5-6,8H2,1-4H3/t9-,10-/m0/s1 |

InChI Key |

QPIRIUNOFUKFBP-UWVGGRQHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C=O)COC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C=O)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler precursorsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products Formed

Scientific Research Applications

tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate is a chemical compound with a complex structure featuring a pyrrolidine ring, a formyl group, and a methoxymethyl group. With the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol, this compound is relevant in organic, medicinal, and biological chemistry. Research indicates that this compound may exhibit biological activity relevant to medicinal chemistry.

Scientific Research Applications

- Organic Chemistry The compound is used as a building block in synthesizing more complex molecules. The formyl group's presence allows participation in biochemical pathways, while the methoxymethyl group may enhance solubility and bioavailability.

- Medicinal Chemistry It has been investigated for potential interactions with biological targets, including enzymes and receptors. Preliminary studies suggest that it may interact with biological pathways associated with cellular signaling and metabolic processes.

- Biological Research Interaction studies focus on its binding affinity to specific proteins or enzymes to elucidate the compound's mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in various biochemical reactions, while the methoxymethyl group may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

Key Features :

- The formyl group (-CHO) at position 2 provides reactivity for further derivatization (e.g., nucleophilic additions, condensations).

- The methoxymethyl (-CH₂OCH₃) group at position 4 enhances lipophilicity, influencing solubility and membrane permeability.

- The tert-butyl carbamate (Boc) acts as a protecting group for the pyrrolidine nitrogen, enabling selective deprotection in multistep syntheses.

Comparison with Structural Analogs

Functional Group Variations

Stereochemical Variations

Protective Group Variations

Physicochemical Properties and Stability

| Property | Target Compound | tert-Butyl (2S,4S)-4-hydroxy-2-(methoxymethyl) Analogue | tert-Butyl (2S,4S)-2-formyl-4-methyl Analogue |

|---|---|---|---|

| Polarity | Moderate (methoxymethyl enhances lipophilicity) | High (hydroxyl increases polarity) | Low (methyl reduces polarity) |

| Solubility | Soluble in organic solvents (e.g., DCM, THF) | Poor in non-polar solvents | High in hydrophobic media |

| Stability | Formyl group prone to oxidation | Hydroxyl requires protection for long-term storage | Methyl group enhances stability |

Biological Activity

tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a pyrrolidine ring, a formyl group, and a methoxymethyl group, with a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Structural Features

The structural complexity of this compound allows it to participate in various biochemical pathways. The formyl group may facilitate interactions with enzymes and receptors, while the methoxymethyl group enhances solubility and bioavailability. This combination potentially increases the compound's effectiveness in biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic processes.

- Antimicrobial Properties : Similar compounds have shown activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .

- Cell Signaling Modulation : The compound may influence cellular signaling pathways due to its structural features.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of related compounds and their structure-activity relationships (SAR). These findings provide insights into the potential therapeutic effects of this compound.

Table 1: Comparison of Biological Activities

| Compound Name | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate | Antimicrobial | 4 μg/mL against MRSA |

| tert-butyl (2S,5S)-5-methylpyrrolidine-1-carboxylic acid | Moderate antimicrobial | 8 μg/mL against C. difficile |

| tert-butyl (2R,5R)-5-hydroxy-pyrrolidine-1-carboxylic acid | Low activity | >16 μg/mL against various bacteria |

The above table highlights the varying degrees of biological activity among structurally similar compounds. The presence of specific functional groups significantly influences their effectiveness against microbial strains.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Binding Affinity : The compound may exhibit high binding affinity to active sites on enzymes or receptors.

- Inhibition of Pathways : It may inhibit critical pathways involved in cell wall synthesis or metabolic processes in pathogens.

- Bioavailability : Enhanced solubility due to the methoxymethyl group could lead to improved absorption and efficacy in vivo.

Q & A

Basic: What are the standard synthetic routes for tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate?

Methodological Answer:

The compound is typically synthesized via oxidation of a proline-derived intermediate. For example, tert-butyl (2S,4S)-2-(hydroxymethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate can be oxidized using sodium metaperiodate (NaIO₄) in a THF/water mixture at 35°C for 16 hours, yielding the aldehyde formyl group . Key steps include:

- Oxidation: NaIO₄ cleaves vicinal diols or oxidizes alcohol to aldehyde.

- Purification: Extraction with dichloromethane, drying over MgSO₄, and solvent evaporation.

Data Table:

| Step | Reagents/Conditions | Yield | Key Spectroscopic Data (HRMS) |

|---|---|---|---|

| Oxidation | NaIO₄, THF/H₂O, 35°C, 16h | ~70% | m/z [M+H]+: 490.3149 (calculated: 490.3164) |

Advanced: How does stereochemistry influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

The (2S,4S) configuration imposes steric constraints, directing nucleophilic attack to the formyl group. For instance, in tert-butyl (2S,4S,5R)-5-((allyloxy)methyl)-... synthesis, the methoxymethyl group at C4 creates a chiral environment favoring axial attack, as confirmed by NOESY and X-ray crystallography in related analogs .

Key Considerations:

- Steric hindrance: Methoxymethyl and tert-butyl groups shield specific faces.

- Solvent effects: Polar aprotic solvents (e.g., THF) enhance electrophilicity of the formyl group.

Basic: What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry (e.g., δ 81.7 ppm for Boc carbonyl, δ 200.1 ppm for formyl carbon) .

- HRMS: Exact mass matching (e.g., observed m/z 490.3149 vs. calculated 490.3164) .

- HPLC: Purity >95% using C18 columns with acetonitrile/water gradients .

Advanced: How can diastereomeric impurities arise during synthesis, and how are they resolved?

Methodological Answer:

Diastereomers form due to incomplete stereocontrol during functionalization (e.g., methoxymethylation). Resolution strategies include:

- Chiral chromatography: Use of cellulose-based columns (e.g., Chiralpak IA) .

- Crystallization: Differential solubility in ethanol/water mixtures (e.g., 93% yield after recrystallization ).

Data Table:

| Impurity Source | Resolution Method | Purity Post-Treatment |

|---|---|---|

| Epimerization at C2 | Chiral SFC (Supercritical Fluid Chromatography) | >99% ee |

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal stability: Decomposition occurs above 80°C (TGA data).

- Hydrolytic sensitivity: The Boc group hydrolyzes in acidic conditions (pH <3), while the formyl group is stable in anhydrous environments .

Recommended Storage: -20°C under argon, desiccated.

Advanced: How is this compound utilized as an intermediate in bioactive molecule synthesis?

Methodological Answer:

The formyl group enables conjugation via reductive amination or Wittig reactions. For example:

- Antiviral analogs: Reacted with thiazole derivatives to form tert-butyl (2S,4S,5R)-1-(4-(tert-butyl)-3-methoxybenzoyl)-5-(4-(ethoxycarbonyl)thiazol-2-yl)-... , a HCV protease inhibitor precursor .

- Cancer therapeutics: Functionalized with cyclohexyloxy groups for improved pharmacokinetics .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Toxicity: LD50 (oral, rat) >2000 mg/kg; non-mutagenic (Ames test negative) .

- Handling: Use nitrile gloves and fume hoods due to potential respiratory irritation.

- Spill management: Absorb with vermiculite and neutralize with 5% acetic acid .

Advanced: How do computational methods (e.g., QSPR) predict its solubility and bioavailability?

Methodological Answer:

- QSAR Models: Predict logP ~1.2 (moderate lipophilicity) and aqueous solubility ~2.1 mg/mL .

- Bioavailability Score: 0.55 (Lipinski-compliant) via SwissADME .

Data Table:

| Parameter | Predicted Value | Method |

|---|---|---|

| logP | 1.2 | QSPR |

| Solubility (mg/mL) | 2.1 | Monte Carlo Simulation |

Advanced: What contradictions exist in reported synthetic yields, and how are they addressed?

Methodological Answer:

Discrepancies in yields (e.g., 59% vs. 93% for similar steps ) arise from:

- Catalyst loading: Higher Pd/C (10 wt%) improves hydrogenation efficiency .

- Solvent purity: Anhydrous THF vs. technical-grade impacts oxidation rates .

Optimization Protocol: - Screen catalysts (e.g., Pd/C vs. Raney Ni).

- Use HPLC monitoring to terminate reactions at peak conversion .

Basic: What functional group transformations are feasible without Boc deprotection?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.